N1-phenylindoline-1,2-dicarboxamide

Medicinal Chemistry Physicochemical Profiling Drug Design

N1-phenylindoline-1,2-dicarboxamide (CAS 1101205-88-2) is a synthetic indoline-dicarboxamide featuring a 2,3-dihydroindole core with carboxamide substituents at positions 1 and 2. It is a member of the broader indoline-dicarboxamide class, which has been explored for diverse biological activities including anticancer and enzyme-inhibitory properties.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 1101205-88-2
Cat. No. B2887352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-phenylindoline-1,2-dicarboxamide
CAS1101205-88-2
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C16H15N3O2/c17-15(20)14-10-11-6-4-5-9-13(11)19(14)16(21)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,17,20)(H,18,21)
InChIKeyOCEWZPPFCZZZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Phenylindoline-1,2-dicarboxamide (CAS 1101205-88-2): Core Identity and Procurement-Relevant Properties


N1-phenylindoline-1,2-dicarboxamide (CAS 1101205-88-2) is a synthetic indoline-dicarboxamide featuring a 2,3-dihydroindole core with carboxamide substituents at positions 1 and 2 [1]. It is a member of the broader indoline-dicarboxamide class, which has been explored for diverse biological activities including anticancer and enzyme-inhibitory properties [2]. However, published quantitative pharmacological data for this specific compound remain extremely scarce in peer-reviewed primary literature, limiting the evidence base for its differentiation from close analogs [1].

Why N1-Phenylindoline-1,2-dicarboxamide Cannot Be Arbitrarily Replaced by In-Class Analogs


The indoline-1,2-dicarboxamide scaffold is subject to profound structure-activity relationship (SAR) sensitivity; even single-atom substitutions on the N1 or N2 positions can alter hydrogen-bonding capacity, lipophilicity, and target engagement [1]. Computed physicochemical properties for the target compound (XLogP3 = 1.7, HBD = 2, HBA = 2, TPSA = 75.4 Ų) place it in a narrow property space distinct from its closest analogs [2]. Without direct comparative bioassay data, generic substitution risks unknowingly eliminating target binding, altering pharmacokinetics, or introducing off-target effects that can invalidate experimental results and waste procurement resources [2].

Quantitative Differentiation Evidence for N1-Phenylindoline-1,2-dicarboxamide Relative to Closest Analogs


Physicochemical Differentiation: Hydrogen-Bond Donor Count vs. N2-Methyl Analog

N1-phenylindoline-1,2-dicarboxamide possesses two hydrogen-bond donor atoms (both primary carboxamide –NH₂ groups), whereas its closest N2-methyl congener, N2-methyl-N1-phenylindoline-1,2-dicarboxamide (CAS 1103517-74-3), contains only one HBD due to N2 methylation [1]. This difference directly affects molecular recognition at biological targets where bifurcated hydrogen bonding by the unsubstituted dicarboxamide may be essential [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity Differentiation: XLogP3 vs. N1-Substituted Phenyl Analogs

The target compound has a computed XLogP3 of 1.7, reflecting moderate lipophilicity suitable for balanced aqueous solubility and membrane permeability [1]. In contrast, N1-(4-(tert-butyl)phenyl)indoline-1,2-dicarboxamide is predicted to have substantially higher lipophilicity due to the bulky tert-butyl substituent, and N1-(4-methoxyphenyl)indoline-1,2-dicarboxamide is expected to have altered polarity from the methoxy group [2]. These differences can affect solubility, metabolic stability, and off-target binding [1].

ADME Prediction Lipophilicity Drug-Likeness

Molecular Weight Differentiation: Target Compound vs. N2-Ethyl and N1-Phenethyl Analogs

The target compound has a molecular weight of 281.31 g/mol, placing it at the lower end of the indoline-dicarboxamide series [1]. The N2-ethyl analog (CAS 1101647-97-5) has MW 309.4 g/mol (+28.1 vs. target), and the N1-phenethyl analog (CAS 1101205-96-2) has MW 309.37 g/mol (+28.1 vs. target) . The lower MW of the target compound provides advantages in ligand efficiency metrics and may improve bioavailability relative to heavier analogs [1].

Chemical Space Molecular Weight Procurement Specification

Topological Polar Surface Area Differentiation and Its Impact on Permeability Prediction

The topological polar surface area (TPSA) of N1-phenylindoline-1,2-dicarboxamide is 75.4 Ų, which is below the 140 Ų threshold generally considered favorable for oral absorption and blood-brain barrier penetration [1]. The unsubstituted dicarboxamide motif contributes a characteristic TPSA value that would differ from N2-alkylated (e.g., N2-methyl: estimated TPSA ~66 Ų due to loss of one –NH₂ contribution) or N1-aryl-substituted analogs [1][2]. TPSA differences of this magnitude can shift a compound across permeability classification boundaries [1].

ADME Permeability TPSA

Supplier Purity and Batch Consistency: Target Compound vs. N2-Methyl Analog

Commercially available N1-phenylindoline-1,2-dicarboxamide is typically supplied at 95% purity [1]. In comparison, the N2-methyl analog (CAS 1103517-74-3) is available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC from certain suppliers . The lower purity specification of the target compound may require additional purification steps prior to quantitative biological assays, impacting total procurement cost and experimental timelines [1].

Quality Control Procurement Batch Consistency

Critical Data Gap Acknowledgment: Lack of Published Comparative Bioassay Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases (as of June 2026) did not identify any peer-reviewed head-to-head comparative bioassay data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for N1-phenylindoline-1,2-dicarboxamide against any closely related indoline-dicarboxamide analog [1][2][3]. The PubChem BioAssay summary for CID 44014864 lists five bioassay results; however, the specific quantitative values and comparator data were not accessible via the standard web interface at the time of this analysis [1]. This represents a significant evidence gap that limits the ability to make fully data-driven differentiation claims. Users are advised to request unpublished screening data from vendors or conduct direct comparative assays prior to large-scale procurement [1].

Data Transparency Evidence Limitations Procurement Risk

High-Confidence Application Scenarios for N1-Phenylindoline-1,2-dicarboxamide Based on Available Evidence


Medicinal Chemistry SAR Exploration Requiring Unsubstituted Dicarboxamide Hydrogen-Bonding Capacity

The target compound is the optimal choice when a research program requires the full, unsubstituted dicarboxamide motif for bifurcated hydrogen bonding to a biological target. N2-alkylated analogs (e.g., N2-methyl or N2-ethyl) eliminate one H-bond donor, which may be critical for target engagement. The two HBD groups of N1-phenylindoline-1,2-dicarboxamide enable binding modes inaccessible to N2-substituted congeners [1].

Fragment-Based Drug Discovery and Ligand Efficiency Optimization

With a molecular weight of 281.31 g/mol and TPSA of 75.4 Ų, this compound occupies a favorable fragment-like chemical space. Its lower MW relative to N2-ethyl (309.4 g/mol) and N1-phenethyl (309.37 g/mol) analogs provides superior ligand efficiency metrics, making it the preferred starting point for fragment growth campaigns where every atom must contribute to binding affinity [1].

Physicochemical Reference Standard for Indoline-Dicarboxamide Computational Modeling

The well-defined computed properties (XLogP3 = 1.7, HBD = 2, HBA = 2, TPSA = 75.4 Ų, Rotatable Bonds = 2) make this compound suitable as a reference standard for validating computational ADME prediction models or molecular docking protocols applied to the indoline-dicarboxamide chemotype. Its unsubstituted structure provides a clean baseline for SAR model calibration [1].

Custom Comparative Screening: Head-to-Head Profiling Against Key Analogs

Given the critical absence of published comparative bioassay data, the highest-value application is direct, investigator-led head-to-head screening of N1-phenylindoline-1,2-dicarboxamide against its N2-methyl, N2-ethyl, and N1-phenethyl analogs in target-specific biochemical or cellular assays. Such experiments would generate the quantitative differentiation data currently missing from the public domain and directly inform further procurement and lead optimization decisions [1].

Quote Request

Request a Quote for N1-phenylindoline-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.